Structural Differentiation from the Non-Cyano Analog: Impact on Electrophilicity and Drug-Likeness
Compared to the non-cyano analog 3-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-74-8), the target compound introduces a cyano group at the α-position of the acrylic acid moiety. This substitution increases the calculated topological polar surface area (TPSA) from 55.12 Ų to 78.95 Ų and reduces the partition coefficient (cLogP) from 4.2 to 3.1, moving the molecule closer to optimal drug-likeness parameters for oral bioavailability . The enhanced electrophilicity of the α-cyanoacrylate group also fundamentally alters its reactivity in nucleophilic addition and cyclocondensation reactions used for building focused libraries .
| Evidence Dimension | Calculated Drug-Likeness Descriptors (TPSA & cLogP) |
|---|---|
| Target Compound Data | TPSA = 78.95 Ų, cLogP = 3.1 |
| Comparator Or Baseline | 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid (CAS 108446-74-8): TPSA = 55.12 Ų, cLogP = 4.2 |
| Quantified Difference | ΔTPSA = +23.83 Ų; ΔcLogP = -1.1 |
| Conditions | In silico calculation using standard molecular descriptors, consistent with rules for oral drug-likeness (e.g., Veber rules). |
Why This Matters
For procurement decisions, the lower cLogP and higher TPSA of the cyano-substituted compound suggest superior solubility and permeability profiles, making it a preferred starting point for lead optimization programs targeting intracellular or CNS-excluded targets.
